molecular formula C9H8O3S B6201773 methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate CAS No. 2091645-52-0

methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate

Cat. No.: B6201773
CAS No.: 2091645-52-0
M. Wt: 196.2
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Description

Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring.

Properties

CAS No.

2091645-52-0

Molecular Formula

C9H8O3S

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with cyclopentanone derivatives under specific conditions. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated thiophene derivatives.

Scientific Research Applications

Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biological responses. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.

    Cyclopentathiophene: Similar structure but without the carboxylate group.

    Benzothiophene: Contains a benzene ring fused with a thiophene ring.

Uniqueness

Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is unique due to its fused ring structure and the presence of a carboxylate group, which imparts distinct chemical and biological properties compared to other thiophene derivatives .

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